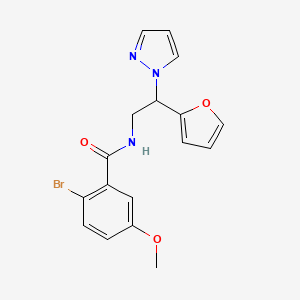
2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C17H16BrN3O3 and its molecular weight is 390.237. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound features a bromine atom, furan and pyrazole rings, and a methoxybenzamide moiety, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom allows for specific interactions with proteins or enzymes, potentially inhibiting their activity. The furan and pyrazole rings contribute to binding interactions that enhance the compound's overall biological efficacy.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Antitumor Activity : Compounds with similar structures have shown promising antitumor effects in various cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : The compound may possess antimicrobial activity, making it a candidate for further studies in infectious disease treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable. Below is a table summarizing key features and biological activities of related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide | Similar structure with different furan substitution | Moderate antitumor activity |
| 2-bromo-N-(2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide | Contains thiophene instead of furan | Antimicrobial effects reported |
| 2-bromo-N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide | Features a pyridine ring instead of furan | Potential enzyme inhibition |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involved modulation of Bcl-2 family proteins, leading to increased cytochrome c release and activation of caspases .
- Enzyme Inhibition : Research has shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. The compound's structural features may enhance its binding affinity to DHFR, thus providing insights into its potential as a therapeutic agent .
- Antimicrobial Studies : Preliminary antimicrobial assays indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Eigenschaften
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-23-12-5-6-14(18)13(10-12)17(22)19-11-15(16-4-2-9-24-16)21-8-3-7-20-21/h2-10,15H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBRSUDXJYLNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













